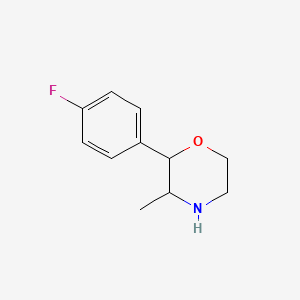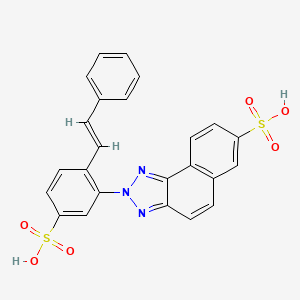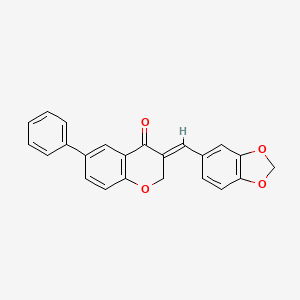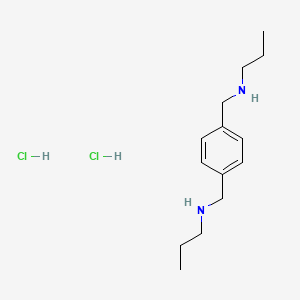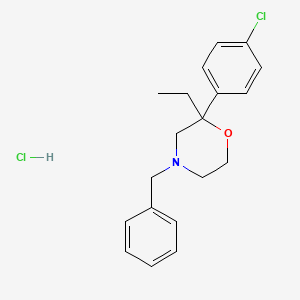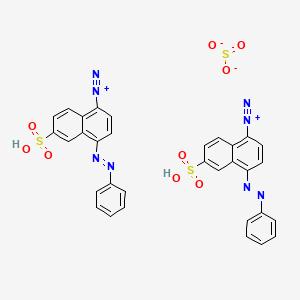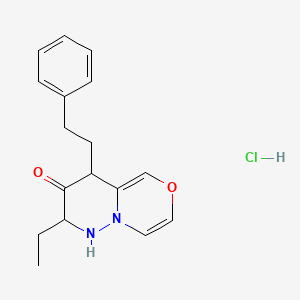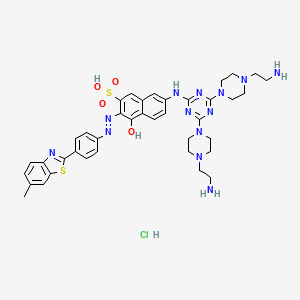
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone is a complex organic compound that features a cyclohexyl ring, an imidazolidinone moiety, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Phenoxy Group: The allyloxy group is introduced to the phenol via an etherification reaction.
Synthesis of the Hydroxypropylamino Intermediate: The phenoxy compound is then reacted with an epoxide to form the hydroxypropylamino intermediate.
Cyclohexyl Ring Formation: The intermediate is then cyclized to form the cyclohexyl ring.
Imidazolidinone Formation: Finally, the imidazolidinone ring is formed through a cyclization reaction involving the amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to the final product.
Mécanisme D'action
The mechanism of action of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone: This compound is unique due to its specific combination of functional groups and ring structures.
Other Phenoxy Compounds: Compounds with phenoxy groups are often used in various applications due to their stability and reactivity.
Imidazolidinone Derivatives: These compounds are known for their potential biological activity and are often explored in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modifications and functionalizations.
Propriétés
Numéro CAS |
89559-95-5 |
|---|---|
Formule moléculaire |
C21H31N3O4 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-[4-[[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]amino]cyclohexyl]imidazolidin-2-one |
InChI |
InChI=1S/C21H31N3O4/c1-2-13-27-19-5-3-4-6-20(19)28-15-18(25)14-23-16-7-9-17(10-8-16)24-12-11-22-21(24)26/h2-6,16-18,23,25H,1,7-15H2,(H,22,26) |
Clé InChI |
DNLMZBKEGBCIFC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC=C1OCC(CNC2CCC(CC2)N3CCNC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


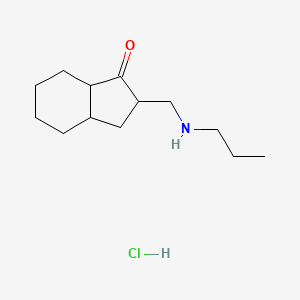
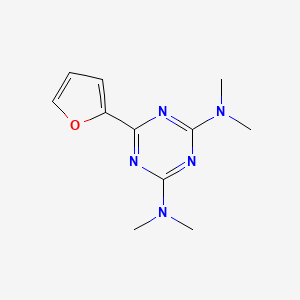


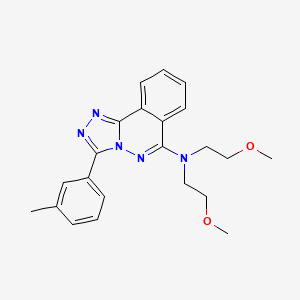
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
